2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atoms are substituted with a 4-bromo-3-methylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 3-methylacetophenone followed by a Grignard reaction and subsequent oxidation. The process can be summarized as follows:
Bromination: 3-Methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.
Grignard Reaction: The brominated product is then reacted with methylmagnesium bromide to form the corresponding tertiary alcohol.
Oxidation: The tertiary alcohol is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Esterification: Alcohols in the presence of sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylate salts or other oxidized forms.
Reduction: Alcohol derivatives.
Esterification: Ester compounds with varying alkyl groups.
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with an ester group instead of a carboxylic acid.
4-Bromobenzoic acid: Lacks the methyl group on the phenyl ring.
2-Bromo-2-methylpropanoic acid: Lacks the phenyl group.
Uniqueness
2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and binding properties in various applications. The combination of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-6-8(4-5-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHKIANEFNOEGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314745-40-8 |
Source
|
Record name | 2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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